
tert-Butyl thiophen-3-ylcarbamate
Overview
Description
tert-Butyl thiophen-3-ylcarbamate: is an organic compound with the molecular formula C9H13NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl thiophen-3-ylcarbamate can be synthesized through several methods. One common method involves the reaction of thiophen-3-ylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Acylation and Electrophilic Substitution
tert-Butyl thiophen-3-ylcarbamate undergoes acylation at the thiophene ring:
-
Reagent : Oxalyl chloride (ClCO)₂ in dichloromethane (DCM).
-
Product : tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate .
-
Mechanism : The reaction proceeds via electrophilic substitution at the α-position of the thiophene ring, followed by cyclization.
Reaction Step | Reagents/Conditions | Product Structure | Yield |
---|---|---|---|
Acylation | (ClCO)₂, DCM, 0°C, 3h | Thieno[3,2-b]pyrrole derivative | 68% |
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions :
-
Reagent : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Application : The free amine is used in subsequent coupling reactions for drug discovery .
Suzuki–Miyaura Cross-Coupling
The compound participates in palladium-catalyzed cross-couplings :
-
Catalyst : Pd(OAc)₂ with 1,1’-bis(di-tert-butylphosphino)ferrocene (D-t-BPF).
-
Base : Tripotassium phosphate (K₃PO₄).
-
Substrates : Aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid).
textThis compound + ArB(OH)₂ → Pd catalysis → 3-Aryl-thiophene carbamate
Formation of Heterocyclic Scaffolds
The compound serves as a precursor for thieno[3,2-b]pyridine synthesis:
-
Reagents : Ethyl 2-mercaptoacetate, potassium tert-butoxide (KOtBu).
-
Conditions : Reflux in ethanol for 24 hours.
-
Application : These scaffolds are key intermediates in kinase inhibitors .
Heterocycle | Key Reagents | Yield | Biological Relevance |
---|---|---|---|
Thieno[3,2-b]pyridine | Ethyl 2-mercaptoacetate | 55% | Anticancer agents |
Isothiazolo[3,4-b]pyridine | NaN₃, Staudinger reduction | 83% | GAK/DYRK1 inhibitors |
Nucleophilic Substitution Reactions
The carbamate group facilitates substitutions at the thiophene ring:
-
Reagents : Sodium azide (NaN₃), morpholine.
-
Example : Displacement of chlorine in 2-chloropyridine derivatives to form azido intermediates .
Oxidative Cyclization
Lawesson’s reagent promotes cyclization to fused thiophene systems:
Key Research Findings
-
Scaffold Hopping : this compound enables the synthesis of isothiazolo[3,4-b]pyridines, which exhibit nanomolar affinity for GAK kinase () .
-
Antimalarial Applications : Derivatives inhibit Plasmodium falciparum aspartate transcarbamoylase (PfATC) by stabilizing its inactive state ( shift: +20°C) .
-
Anticancer Activity : Thieno[3,2-b]pyridine derivatives show IC₅₀ values of 12–18 μM against human ATCase in cancer cells .
Scientific Research Applications
Organic Synthesis
tert-Butyl thiophen-3-ylcarbamate serves as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it versatile for synthesizing complex molecules .
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, m-CPBA | Room temperature |
Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions |
Substitution | Various nucleophiles | Base presence |
Biological Research
In biological studies, this compound is investigated for its interactions with biological molecules. It has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes, such as Methionine aminopeptidase 1, which plays a crucial role in protein synthesis and regulation .
Case Study: A study highlighted its effectiveness in modulating protein synthesis pathways in macrophages activated by lipopolysaccharides (LPS) and interferon-gamma (IFNγ). The compound was tested at non-toxic concentrations to assess its impact on transcriptional activity related to inflammatory responses .
Medicinal Chemistry
The compound is being explored for drug development purposes. Its structure allows it to target specific receptors or enzymes effectively. Researchers are focusing on its pharmacokinetic properties, including high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
Pharmacokinetic Property | Details |
---|---|
Gastrointestinal Absorption | High |
BBB Permeability | Yes |
CYP Enzyme Inhibition | CYP1A2 (Yes), others (No) |
Industrial Applications
In industrial settings, this compound is utilized as a precursor for advanced materials and various chemical processes. Its stability and reactivity allow it to be integrated into larger synthetic pathways for producing specialized compounds used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl thiophen-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl thiophen-2-ylcarbamate
- tert-Butyl thiophen-4-ylcarbamate
- tert-Butyl benzylcarbamate
Comparison: tert-Butyl thiophen-3-ylcarbamate is unique due to the position of the carbamate group on the thiophene ring. This positional difference can significantly affect the compound’s reactivity and interactions with biological targets. For example, tert-Butyl thiophen-2-ylcarbamate and tert-Butyl thiophen-4-ylcarbamate have the carbamate group attached to different positions on the thiophene ring, leading to variations in their chemical and biological properties .
Biological Activity
Tert-butyl thiophen-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, a carbamate functional group, and a tert-butyl substituent. Its molecular structure can influence its biological activity and pharmacokinetic properties.
The mechanism of action for this compound involves its interaction with various biochemical pathways. It is hypothesized to inhibit specific enzymes or receptors, leading to observed biological effects. The exact molecular targets are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
- Anti-inflammatory Pathways : Modulation of inflammatory mediators through inhibition of cyclooxygenase enzymes or other inflammatory pathways.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures demonstrated inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
This compound has been explored for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound. Factors influencing its pharmacokinetics include:
- Metabolic Stability : The tert-butyl group can affect metabolic lability. Research shows that modifications to this group can enhance metabolic stability, potentially increasing the compound's half-life in biological systems .
- Bioavailability : The solubility and permeability characteristics influenced by the chemical structure determine the compound's bioavailability.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives, and how can their purity be validated?
- Methodological Answer : Synthesis typically involves protecting the amine group of the thiophen-3-ylcarbamate precursor with tert-butyloxycarbonyl (Boc) groups via coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, a stepwise approach similar to the synthesis of tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexyl)carbamate involves Boc protection under anhydrous conditions, followed by purification via column chromatography . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of side products.
Q. What precautions are necessary for handling and storing tert-butyl thiophen-3-ylcarbamate to ensure stability?
- Methodological Answer : Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area away from direct sunlight and ignition sources. Avoid contact with strong acids/bases or oxidizing agents, as carbamates may decompose under these conditions. Use explosion-proof equipment during transfers, as recommended for tert-butyl hydroperoxide derivatives . Personal protective equipment (PPE) should include nitrile gloves, lab coats, and P95 respirators for dust control .
Q. How can researchers characterize the structural conformation of tert-butyl carbamate derivatives?
- Methodological Answer : Low-temperature nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at –40°C) is critical for resolving axial/equatorial conformers of the tert-butyl group in saturated six-membered rings. For example, dynamic NMR analysis of 1,3,5-triazinanes revealed axial preference in solid-state structures, while DFT calculations with explicit solvent models explained equatorial dominance in solution . X-ray crystallography can further validate solid-state conformations .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for synthesizing tert-butyl carbamate derivatives?
- Methodological Answer : Use factorial design (e.g., Box-Behnken or central composite design) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For instance, optimization of epoxidation reactions with tert-butyl hydroperoxide (TBHP) employed Mo(CO)₆ as a catalyst, where reaction time and TBHP concentration were statistically significant factors . Response surface methodology (RSM) can model interactions between variables and predict optimal yields.
Q. What computational approaches elucidate the thermodynamic stability of tert-butyl carbamate conformers?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for water or DCM) quantify energy differences between axial and equatorial conformers. Explicit solvent molecules (e.g., water or methanol) must be included to reproduce experimental observations, as shown for triazinanes . Molecular dynamics (MD) simulations can further assess conformational flexibility under varying pH or temperature.
Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamates in cross-coupling reactions?
- Methodological Answer : Steric hindrance from the tert-butyl group can slow nucleophilic substitution but stabilize intermediates in Suzuki-Miyaura couplings. For example, tert-butyl (4-bromophenyl)carbamate derivatives react sluggishly with boronic acids unless Pd(PPh₃)₄ and microwave heating (100–120°C) are used . Electronic effects are probed via Hammett plots by substituting electron-withdrawing/donating groups on the aryl ring.
Q. What strategies mitigate decomposition pathways of tert-butyl carbamates under acidic or oxidative conditions?
- Methodological Answer : Decomposition via Boc-group cleavage can be minimized by buffering reactions at neutral pH and avoiding protic solvents. For instance, tert-butyl carbamates in VUV/Fe(II)/H₂O₂ systems showed stability at pH 7 when oxidant concentrations were kept below 1 mM . Stability studies using accelerated thermal degradation (40–60°C) and LC-MS monitoring identify degradation products, guiding formulation improvements .
Q. Contradictions and Data Gaps
- Stability in Solvents : reports stability at room temperature, while recommends refrigeration for tert-butyl hydroperoxide derivatives. This discrepancy highlights the need for compound-specific stability testing.
- Ecotoxicity Data : No ecotoxicological data (e.g., LC50 for aquatic organisms) are available for tert-butyl carbamates, necessitating precautionary measures during disposal .
Properties
IUPAC Name |
tert-butyl N-thiophen-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWYQCYSADTIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353030 | |
Record name | tert-Butyl thiophen-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19228-91-2 | |
Record name | tert-Butyl thiophen-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(thiophen-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.